molecular formula C20H24BrNO3 B11829808 Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No.: B11829808
M. Wt: 406.3 g/mol
InChI Key: UOIQDSOPCKVVLJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is an organic compound with the molecular formula C19H22BrNO3. It is a derivative of propanoic acid and contains a bromine atom, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethyl-2-pyridineethanol and 4-fluoronitrobenzene.

    Reaction with Bromine: The intermediate product is then reacted with bromine to introduce the bromine atom at the desired position.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.

    2-Bromo-3-(4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl)propionic acid: This compound has a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to its specific ester group and bromine atom, which confer distinct reactivity and properties. Its versatility in various chemical reactions and applications in scientific research make it a valuable compound in organic chemistry.

Properties

Molecular Formula

C20H24BrNO3

Molecular Weight

406.3 g/mol

IUPAC Name

ethyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate

InChI

InChI=1S/C20H24BrNO3/c1-3-15-5-8-17(22-14-15)11-12-25-18-9-6-16(7-10-18)13-19(21)20(23)24-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3

InChI Key

UOIQDSOPCKVVLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br

Origin of Product

United States

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